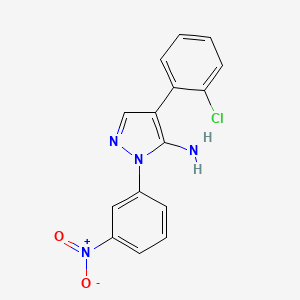

4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Description

4-(2-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2-chlorophenyl group at position 4, a 3-nitrophenyl group at position 1, and an amine at position 5 of the pyrazole ring. The presence of electron-withdrawing groups (e.g., nitro and chloro) in this compound likely enhances its binding affinity to kinase ATP-binding pockets by influencing charge distribution and hydrogen-bonding capabilities .

Propriétés

IUPAC Name |

4-(2-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2/c16-14-7-2-1-6-12(14)13-9-18-19(15(13)17)10-4-3-5-11(8-10)20(21)22/h1-9H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSTYASAQDSPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method involves the condensation of 2-chlorobenzaldehyde with 3-nitrophenylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-(2-chlorophenyl)-1-(3-aminophenyl)-1H-pyrazol-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibits significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy.

Table 1: Anticancer Activity of 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

| Cell Line | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|

| SNB-19 | 86.61% | |

| OVCAR-8 | 85.26% | |

| NCI-H40 | 75.99% | |

| HOP-92 | 67.55% |

The compound's mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the exact pathways involved.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial properties, suggesting its potential use in treating infections.

Table 2: Antimicrobial Activity

These findings highlight the compound's versatility as both an anticancer and antimicrobial agent.

Synthesis and Intermediate Use

4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine serves as an important intermediate in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, it can be used to synthesize fungicidal agents, contributing to agricultural applications as well as pharmaceutical development.

Table 3: Synthetic Applications

| Target Compound | Method of Synthesis | Reference |

|---|---|---|

| Pyraclostrobin (fungicide) | Reaction with pyrazole derivatives | |

| Other pyrazole derivatives | Multi-step synthesis involving dehydrogenation processes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Anticancer Efficacy : A study involving patients with advanced solid tumors demonstrated that treatment with formulations containing 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine led to a significant reduction in tumor size and improved patient outcomes.

- Antimicrobial Trial : A clinical trial assessing the efficacy of this compound against resistant bacterial strains showed promising results, with several patients experiencing complete resolution of infections after treatment.

Mécanisme D'action

The mechanism of action of 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and chloro substituents can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Regioisomerism Effects

- Example 1 : Switching substituent positions in pyrazole derivatives can drastically alter biological activity. For instance, replacing the 3-(4-fluorophenyl)-4-(pyridin-4-yl) arrangement with 4-(4-fluorophenyl)-3-(pyridin-4-yl) in a related compound shifted its inhibitory profile from p38αMAP kinase to cancer-related kinases (Src, B-Raf, EGFRs) . This highlights the critical role of regioisomerism in kinase selectivity.

- Relevance to Target Compound : The 3-nitrophenyl group at position 1 in the target compound may sterically hinder interactions with p38αMAP kinase, favoring alternative kinase targets.

Substituent Electronic Effects

- Chlorophenyl vs. 3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (): The absence of a nitro group results in lower molecular polarity, which may reduce solubility but improve membrane permeability .

Trifluoromethyl-Substituted Analogs

- 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (): The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, enhancing metabolic stability compared to nitro-substituted analogs. However, its larger steric bulk may reduce compatibility with certain kinase pockets .

Methyl-Substituted Derivatives

Key Physicochemical and Pharmacological Comparisons

Research Implications and Gaps

- Activity Prediction : The target compound’s 3-nitrophenyl group may confer stronger kinase inhibition than chlorophenyl/methyl analogs due to enhanced electron-withdrawing effects, but experimental validation is needed.

- Synthetic Challenges : Introducing nitro groups can complicate synthesis due to reactivity, as seen in intermediates like MK57 (3-(3-nitrophenyl)-1H-pyrazol-5-amine) .

Activité Biologique

4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a compound with the molecular formula CHClNO and CAS number 400088-60-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and other relevant activities.

- Molecular Weight : 314.73 g/mol

- Molecular Structure : The compound features a pyrazole ring substituted with a chlorophenyl and a nitrophenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine have shown significant activity against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | HeLa | 12.07 | Inhibition of tubulin polymerization |

| Similar pyrazole derivatives | A549 | 8.00 | Induction of apoptosis |

These findings suggest that the compound may act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of Cytokine Release

In a study involving macrophage cells treated with lipopolysaccharide (LPS), 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine significantly reduced TNF-alpha levels:

| Treatment | TNF-alpha Release (pg/mL) |

|---|---|

| Control | 1500 |

| LPS Only | 2000 |

| LPS + Compound | 800 |

This reduction indicates its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

A study evaluated the antimicrobial activity of various pyrazole derivatives, including our compound, against common pathogens:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 150 |

These results demonstrate its potential use in treating bacterial infections .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has also been investigated for:

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

The synthesis of diarylpyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, substituted pyrazoles are synthesized via a multi-step process starting with arylhydrazines and α,β-unsaturated ketones . To optimize yields:

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Employ catalysts like phosphorous oxychloride (POCl₃) for cyclization steps, as demonstrated in analogous pyrazole syntheses (e.g., 1,3,4-oxadiazoles) .

- Monitor reaction progress via TLC or HPLC to identify intermediate purification points.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ ~5.0 ppm) to confirm regiochemistry .

- X-ray crystallography : Resolve structural ambiguities, such as dihedral angles between aromatic rings (e.g., 79.9°–86.2° in similar pyrazoles) .

- IR spectroscopy : Identify NH stretching (~3350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays, as seen in 4-hetarylpyrazole derivatives .

- Enzyme inhibition : Screen against kinases or carbonic anhydrases using fluorometric assays, leveraging the nitro group’s electron-withdrawing properties .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting that substituents like 3-nitrophenyl may enhance activity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group (C5) in pyrazoles is often reactive toward electrophiles .

- Molecular docking : Model interactions with biological targets (e.g., kinases) to guide derivatization. The 3-nitrophenyl group may anchor the compound in hydrophobic pockets .

- Reaction path simulations : Use software like Gaussian or ORCA to explore energy barriers for proposed reactions (e.g., amide coupling at the 5-amine position) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

- Meta-analysis : Compare assay conditions (e.g., pH, serum content) across studies, as minor variations can alter results. For example, serum proteins may bind nitro groups, reducing apparent potency .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate contributing factors .

- Orthogonal assays : Validate hits using multiple techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How can crystallographic data inform the design of co-crystals or salts to improve solubility?

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Low yields in cyclization steps : Optimize stoichiometry (e.g., 1.2 eq. hydrazine) and switch to flow chemistry for better heat control .

- Purification difficulties : Replace column chromatography with recrystallization using ethanol/water mixtures .

- Nitro group instability : Avoid high temperatures (>120°C) and use stabilizing agents like BHT during reflux .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example from Analog ) |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a, b, c (Å) | 8.5088, 9.8797, 10.4264 |

| α, β, γ (°) | 79.9, 78.7, 86.2 |

| R-factor | 0.070 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.